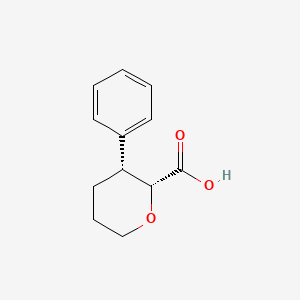

(2R,3R)-3-Phenyloxane-2-carboxylic acid

Description

Significance of Chiral Heterocyclic Scaffolds in Modern Organic Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring system. nih.gov When these rings incorporate stereocenters, they become chiral scaffolds that provide a rigid and predictable three-dimensional framework. This structural rigidity is crucial for creating well-defined pockets and surfaces that can selectively interact with other molecules, such as enzymes or receptors in the body.

The importance of chirality in drug design cannot be overstated; the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. bldpharm.com Consequently, the ability to synthesize a single, desired enantiomer is a critical requirement for the pharmaceutical industry. Chiral heterocyclic scaffolds, such as those found in piperidine-based drugs, are instrumental in achieving this goal by influencing potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Overview of Oxane Derivatives as Chiral Synthetic Intermediates and Building Blocks

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom (also known as a tetrahydropyran), is a privileged structure found in a multitude of natural products, including many carbohydrates and polyether antibiotics. The stereochemical complexity of these natural products has driven the development of methods for the synthesis of highly substituted, enantiomerically pure oxane derivatives. These chiral oxanes serve as versatile synthetic intermediates, or building blocks, for the construction of more complex molecular architectures.

The synthesis of substituted oxanes with precise stereochemical control remains a significant challenge in organic chemistry. Researchers have developed various strategies, including haloetherification and other cyclization reactions, to construct these ring systems. nih.gov The ability to install multiple substituents around the oxane core with defined stereochemistry allows for the creation of a diverse range of molecular shapes, making them valuable components in drug discovery and total synthesis. Chiral 1,3-oxazinan-2-ones, which are structurally related to oxanes, are also recognized as important intermediates for producing pharmaceutical compounds. researchgate.net

Stereochemical Importance of (2R,3R)-3-Phenyloxane-2-carboxylic acid in Enantioselective Transformations

While specific research literature on this compound is not extensively documented, its molecular structure allows for a detailed analysis of its potential stereochemical importance in asymmetric reactions. The designation (2R,3R) defines the absolute configuration at the two stereocenters, C2 and C3. This nomenclature indicates a specific spatial arrangement where the carboxylic acid group at C2 and the phenyl group at C3 are positioned in a trans relationship relative to each other on the oxane ring.

This fixed, rigid conformation has significant implications for its use in enantioselective transformations:

As a Chiral Building Block: The defined stereochemistry makes it a predictable synthon. The carboxylic acid can be converted into other functional groups, while the phenyl group provides steric bulk that can direct the approach of reagents to other parts of the molecule in a highly selective manner.

As a Chiral Ligand or Auxiliary: The carboxylic acid group can coordinate to a metal center, positioning the chiral oxane scaffold to influence the metal's catalytic activity. The bulky phenyl group would create a distinct chiral environment around the metal, forcing substrates to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. acs.org

As a Chiral Organocatalyst: Chiral carboxylic acids can function as Brønsted acid catalysts, activating substrates through hydrogen bonding. The well-defined structure of this compound would offer a unique chiral pocket to control the stereochemical outcome of reactions such as aldol (B89426) or Mannich additions.

The combination of a sterically demanding phenyl group and a synthetically versatile carboxylic acid on a rigid oxane framework makes this molecule a potentially powerful tool for controlling stereochemistry.

Table 1: Potential Applications in Enantioselective Transformations

| Transformation Type | Potential Role of this compound | Stereochemical Influence |

|---|---|---|

| Asymmetric Aldol Reaction | Chiral Auxiliary or Ligand | The defined scaffold would control the facial selectivity of enolate attack on an aldehyde, determining the stereochemistry of the resulting β-hydroxy carbonyl compound. |

| Asymmetric Michael Addition | Chiral Ligand or Organocatalyst | The chiral environment would dictate the enantiofacial attack of a nucleophile onto an α,β-unsaturated system. |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst (after coordination to a metal) | Coordination of the dienophile to the chiral Lewis acid would block one face, leading to a highly enantioselective cycloaddition. |

| Asymmetric C-H Functionalization | Chiral Carboxylic Acid Ligand | In combination with transition metals (e.g., Rhodium, Cobalt), it could enable the selective functionalization of one of two enantiotopic C-H bonds. nih.gov |

Research Landscape and Scholarly Contributions to Phenyloxane Carboxylic Acid Chemistry

The research landscape concerning the specific molecule this compound is an area ripe for future investigation, as it is not prominently featured in current chemical literature. However, the broader field of chiral heterocyclic chemistry is exceptionally active. Significant scholarly contributions have been made in the stereoselective synthesis of substituted oxygen heterocycles, including oxetanes (four-membered rings) and oxanes. rsc.orgacs.org These studies lay the groundwork for the future synthesis and application of complex derivatives like phenyloxane carboxylic acids.

Furthermore, extensive research into the use of chiral carboxylic acids as ligands and catalysts in enantioselective C-H activation and other transformations highlights the potential utility of this class of compounds. nih.gov The principles established in these areas provide a strong theoretical framework for predicting the value and application of novel chiral scaffolds. The synthesis and exploration of molecules such as this compound represent the next logical step in expanding the toolkit of synthetic organic chemists for creating stereochemically complex and biologically important molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-phenyloxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZHWXWHLGJQQ-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2r,3r 3 Phenyloxane 2 Carboxylic Acid

Reactivity of the Oxane Heterocycle

Derivatization and Substitution Reactions on the Phenyloxane Core

The phenyloxane core of (2R,3R)-3-Phenyloxane-2-carboxylic acid presents several avenues for derivatization and substitution, although the reactivity will be influenced by the steric hindrance imposed by the existing substituents.

Reactions involving the Carboxylic Acid Group:

The primary site for derivatization is the carboxylic acid functional group. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups. These reactions are fundamental in synthetic chemistry for creating analogues and for bioconjugation.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents would yield the corresponding esters.

Amidation: Treatment with amines in the presence of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) would produce amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R,3R)-3-phenyl-2-(hydroxymethyl)oxane, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally challenging for saturated carboxylic acids, specific conditions, potentially involving radical mechanisms or high temperatures, could lead to the removal of the carboxyl group to yield 3-phenyloxane.

Substitution on the Phenyl Ring:

The phenyl group is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the electron-donating or -withdrawing nature of the substituent and the reaction conditions. Common substitutions include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts acylation or alkylation

The stereochemistry of the oxane ring is unlikely to be affected by these transformations on the phenyl ring.

Reactions on the Oxane Ring:

Direct substitution on the saturated oxane ring is generally difficult and would likely require harsh conditions leading to ring opening or elimination. Ring-opening reactions, catalyzed by strong acids, could occur, leading to a variety of acyclic products.

Stereochemical Outcomes of Reactions Involving this compound

The presence of two adjacent chiral centers (at C2 and C3) with a defined (2R,3R) absolute stereochemistry is a critical feature of this molecule. This stereochemistry will profoundly influence the outcome of any subsequent reactions.

Diastereoselectivity in Subsequent Chemical Transformations

Any reaction that creates a new stereocenter in the molecule will likely proceed with some degree of diastereoselectivity, influenced by the existing chiral centers. For instance, if the carboxylic acid is converted to a ketone, subsequent reduction to a secondary alcohol would likely favor the formation of one diastereomer over the other due to the steric influence of the adjacent phenyl group and the oxane ring conformation.

Retention and Inversion of Absolute Stereochemistry

Reactions at the C2 and C3 stereocenters would be of particular interest.

Reactions at C2: A reaction proceeding via an Sₙ2 mechanism at the C2 position, if a suitable leaving group were present, would lead to an inversion of stereochemistry at this center, resulting in the (2S,3R) diastereomer. Reactions proceeding through a carbocation or radical intermediate might lead to a mixture of stereoisomers (racemization at C2).

Reactions at C3: Similarly, substitution at the C3 position would result in inversion or racemization at this center, depending on the reaction mechanism.

Influence of Existing Chiral Centers on Reaction Pathways

The (2R,3R) configuration will dictate the preferred conformation of the oxane ring, which in turn will influence the accessibility of reagents to different parts of the molecule. The bulky phenyl group at C3 will likely adopt an equatorial position to minimize steric strain. This conformational preference will create a sterically hindered face of the molecule, directing incoming reagents to the less hindered face and thereby controlling the stereochemical outcome of reactions.

Mechanistic Investigations of Transformations of this compound

Without experimental data, any discussion of reaction mechanisms remains speculative. However, mechanistic investigations for analogous systems often employ a combination of techniques:

Kinetic Studies: To determine the rate of reaction and the influence of reactant concentrations.

Computational Modeling: To predict transition state energies and preferred reaction pathways.

Isotopic Labeling: To trace the fate of specific atoms throughout a reaction.

Spectroscopic Analysis: To identify intermediates and byproducts, providing clues about the reaction pathway.

For This compound , mechanistic studies would be crucial for understanding the factors that control the stereochemical outcomes of its reactions and for designing synthetic routes to novel, stereochemically pure derivatives.

Stereochemical Analysis and Chirality of 2r,3r 3 Phenyloxane 2 Carboxylic Acid

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of chiral centers is paramount in understanding the biological activity and chemical properties of stereoisomers. For (2R,3R)-3-Phenyloxane-2-carboxylic acid, a combination of powerful analytical techniques is employed to elucidate its precise spatial arrangement.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of crystalline compounds. While direct crystallographic data for this compound is not extensively reported in publicly available literature, analysis of closely related derivatives provides invaluable insights into its solid-state structure and stereochemistry.

A notable example is the single-crystal X-ray diffraction study of (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. researchgate.net In this derivative, the fundamental phenyloxirane carboxamide core is retained, with the key stereochemical information at the C2 and C3 positions directly transferable to the parent carboxylic acid. The analysis of this derivative revealed that the two phenyl rings adopt a syn configuration with respect to the oxirane ring. researchgate.net The dihedral angles between the oxirane ring and the two benzene (B151609) rings were determined to be 59.71(16)° and 67.58(15)°. researchgate.net

The crystallographic data for this derivative confirms the relative and absolute stereochemistry of the chiral centers, providing a solid foundation for understanding the three-dimensional structure of this compound itself. The bond lengths and angles within the oxirane ring are consistent with those expected for a strained three-membered ring system.

Table 1: Selected Crystallographic Data for (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.892(2) |

| b (Å) | 10.453(3) |

| c (Å) | 15.345(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This data is for a derivative and is presented to illustrate the crystallographic characteristics of a closely related structure.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD Spectroscopy)

In the absence of single crystals suitable for X-ray analysis or for complementary confirmation, spectroscopic methods play a crucial role in stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (J values) between protons on the oxirane ring can provide information about their dihedral angles, which in turn relates to their cis or trans configuration. For this compound, the coupling constant between the protons at C2 and C3 would be expected to be smaller than that of the corresponding cis-isomer, indicative of a trans relationship. Furthermore, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can be employed to distinguish between enantiomers by inducing diastereomeric environments that result in separate signals in the NMR spectrum. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, computational methods are often employed to predict the CD spectrum for a given enantiomer, which can then be compared to the experimental spectrum for unambiguous assignment.

Assessment of Enantiomeric Purity and Diastereomeric Ratio

The synthesis of stereochemically pure compounds is a critical goal in modern organic chemistry. Therefore, accurate methods for determining the enantiomeric purity (enantiomeric excess, ee) and diastereomeric ratio (diastereomeric excess, de) are essential.

For this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing enantiomeric purity. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. A variety of polysaccharide-based chiral columns are commercially available and have proven effective in the separation of chiral carboxylic acids. researchgate.net

Gas chromatography (GC) using a chiral stationary phase can also be employed, often after derivatization of the carboxylic acid to a more volatile ester or amide. Furthermore, NMR spectroscopy in the presence of a chiral solvating agent can be used to determine the enantiomeric excess by integrating the signals corresponding to each enantiomer. nih.gov

Conformational Analysis of the Phenyloxane Ring System

The three-membered oxirane ring in this compound is inherently rigid due to significant ring strain. However, the substituents on the ring, namely the phenyl and carboxylic acid groups, can adopt different spatial arrangements through rotation around the single bonds connecting them to the ring.

The conformational preferences of substituted oxiranes are influenced by a combination of steric and electronic factors. researchgate.net In the case of this compound, the phenyl group and the carboxylic acid group are in a trans configuration. The rotational conformation of the phenyl group will be influenced by steric interactions with the carboxylic acid group and the oxirane ring itself. Similarly, the orientation of the carboxylic acid group will be determined by steric hindrance and potential intramolecular hydrogen bonding.

Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the relative energies of different conformers and the rotational barriers between them. These theoretical studies, combined with experimental data from NMR spectroscopy (e.g., through-space correlations observed in Nuclear Overhauser Effect spectroscopy, NOESY), can build a comprehensive picture of the conformational landscape of the molecule in solution.

Principles of Chirality Transfer and Asymmetric Induction in Phenyloxane Synthesis

The stereoselective synthesis of this compound relies on the principles of chirality transfer and asymmetric induction. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, catalyst, or solvent.

A common strategy for the asymmetric synthesis of epoxides like this compound is the epoxidation of a corresponding α,β-unsaturated acid. The use of a chiral catalyst, such as a Sharpless asymmetric epoxidation catalyst or a chiral phase-transfer catalyst, can effectively control the stereochemical outcome of the reaction, leading to a high enantiomeric excess of the desired (2R,3R) isomer.

Another approach involves the use of a chiral auxiliary attached to the starting material. This auxiliary directs the approach of the reagent from a specific face of the molecule, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Chirality transfer, a key concept in asymmetric synthesis, describes the process by which the stereochemical information from a chiral source is transmitted to a new stereocenter being formed in the product. ffhdj.com In the context of phenyloxane synthesis, the chirality of the catalyst or auxiliary directly influences the stereochemistry of the newly formed epoxide ring. The efficiency of this chirality transfer is a critical factor in achieving high levels of stereoselectivity.

Applications of 2r,3r 3 Phenyloxane 2 Carboxylic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality and functional group disposition of (2R,3R)-3-Phenyloxane-2-carboxylic acid make it a valuable chiron for the synthesis of complex, stereochemically defined target molecules. The carboxylic acid group at the C-2 position serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and conversion to other functional groups. The phenyl group at the C-3 position not only influences the conformational bias of the oxane ring but also provides a site for further functionalization through aromatic substitution reactions. The defined (2R,3R) stereochemistry allows for the transfer of chirality to new stereocenters created during the course of a synthesis, a critical aspect in the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds.

Role in the Synthesis of Polyfunctionalized Pyran Systems

The oxane core of this compound is a direct precursor to highly substituted pyran systems, which are common motifs in a vast number of natural products and bioactive molecules. Synthetic chemists have leveraged this structural feature to access a range of polyfunctionalized pyrans. For instance, ring-opening reactions of the oxane can be selectively triggered, followed by intramolecular cyclization strategies to forge new rings with controlled stereochemistry. Furthermore, the existing stereocenters at C-2 and C-3 can direct the introduction of new substituents at other positions of the pyran ring, leading to the diastereoselective formation of complex substitution patterns that would be challenging to achieve through other synthetic routes.

Precursor in the Development of Diverse Chiral Heterocycles

Beyond its utility in pyran synthesis, this compound serves as a key starting material for the construction of a broader class of chiral heterocycles. The strategic manipulation of the carboxylic acid and the ether linkage within the oxane ring opens up synthetic pathways to various heterocyclic systems. For example, the carboxylic acid can be converted into a nitrogen-containing functional group, such as an amide or an azide, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles like piperidines or lactams. The ability to transform the oxane core into different ring systems while retaining the crucial stereochemical information makes this compound a powerful tool in diversity-oriented synthesis.

Structure-Reactivity Relationship Studies through Analog and Derivative Synthesis

To fully exploit the synthetic potential of this compound, a thorough understanding of its structure-reactivity relationships is essential. This is often achieved through the systematic synthesis and evaluation of its analogs and derivatives.

Systematic Modification of the Phenyloxane Core of this compound

Alterations to the core phenyloxane structure can have a profound impact on its reactivity and conformational preferences. Researchers have explored modifications such as changing the ring size from a six-membered oxane to a five-membered oxolane or a seven-membered oxepane. These changes influence the bond angles and torsional strains within the ring, which in turn affect the accessibility of the functional groups and the stereochemical outcome of reactions. The insights gained from studying these modified systems help in fine-tuning the reactivity of the building block to suit specific synthetic goals.

Introduction of Substituents for Modulation of Reactivity

The introduction of various substituents onto the phenyl ring or other positions of the oxane core provides another avenue for modulating the reactivity of this compound. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the entire molecule, influencing the rates and regioselectivity of reactions. For example, an electron-withdrawing group can enhance the acidity of the carboxylic acid, while an electron-donating group might affect the reactivity of the aromatic ring towards electrophilic substitution. The strategic placement of substituents can also introduce steric hindrance, which can be exploited to control the diastereoselectivity of subsequent transformations.

Investigation as a Scaffold for New Methodological Developments

The unique structural and stereochemical features of this compound make it an ideal platform for the development and validation of new synthetic methodologies. Its well-defined conformation and reactive handles allow chemists to test the scope and limitations of novel chemical reactions. For instance, new catalytic systems for asymmetric transformations can be evaluated using this compound as a model substrate, with the stereochemical outcome being readily analyzed due to the inherent chirality of the starting material. The successful application of a new synthetic method to this building block can serve as a proof-of-concept, paving the way for its broader application in the synthesis of other complex molecules.

Computational and Theoretical Studies on 2r,3r 3 Phenyloxane 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of (2R,3R)-3-Phenyloxane-2-carboxylic acid. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. montclair.eduresearchgate.net

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable molecular geometry. For a substituted oxane ring, this involves identifying the preferred conformation, which is typically a chair form. The orientation of the phenyl and carboxylic acid substituents (axial or equatorial) would be a key focus. DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G(d) or larger sets like aug-cc-pVTZ, are adept at optimizing molecular geometries to their lowest energy state. montclair.edumontclair.edu Calculations would likely reveal a preference for a chair conformation where the bulky phenyl and carboxylic acid groups occupy equatorial positions to minimize steric hindrance.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties provide insights into the molecule's reactivity, polarity, and potential sites for intermolecular interactions. The electronic distribution would be influenced by the electronegative oxygen atoms of the oxane ring and the carboxylic acid group, as well as the π-system of the phenyl ring. rsc.orgarxiv.org

A hypothetical table of calculated electronic properties for the most stable conformer of this compound is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, this could involve studying reactions such as esterification of the carboxylic acid, or ring-opening reactions of the oxane moiety.

Transition State Searching: To model a reaction, the transition state (TS) structure connecting reactants and products must be located on the potential energy surface. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the TS is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. e3s-conferences.orgnih.gov DFT calculations are well-suited for locating transition states and calculating their energies. montclair.edu

Reaction Pathway Analysis: Once a transition state is identified, the intrinsic reaction coordinate (IRC) can be calculated to map the entire reaction pathway from reactants to products, confirming that the located TS indeed connects the desired minima. montclair.edu The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing a quantitative measure of the reaction's feasibility. e3s-conferences.org

For a hypothetical esterification reaction, the following data might be obtained:

| Parameter | Hypothetical Calculated Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 (Reference) | Relative energy of the starting materials. |

| Energy of Transition State | +15.2 | The energy barrier for the reaction to occur. |

| Energy of Products | -5.8 | The overall energy change of the reaction. |

Stereochemical Predictions and Conformational Energetics of the Phenyloxane System

The stereochemistry and conformational preferences of the phenyloxane system are crucial for its chemical behavior and biological activity. Computational methods can provide detailed insights into these aspects.

Conformational Analysis: The oxane ring can exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. researchgate.netmontclair.edu A systematic conformational search would be performed to identify all low-energy conformers. The relative energies of these conformers can be calculated with high accuracy using DFT or ab initio methods like Møller-Plesset perturbation theory (MP2). researchgate.net For this compound, the chair conformation with both the phenyl and carboxylic acid groups in equatorial positions is expected to be the most stable due to the avoidance of 1,3-diaxial interactions. The presence of a phenyl group can also introduce stabilizing nonclassical C-H···O hydrogen bonds with the ring oxygen, which would be quantifiable through computational analysis. nih.gov

The following table presents a hypothetical energy profile for different conformers.

| Conformer | Phenyl Group Position | Carboxylic Acid Position | Relative Energy (kcal/mol) |

| Chair 1 (Lowest Energy) | Equatorial | Equatorial | 0.0 |

| Chair 2 | Axial | Equatorial | +3.5 |

| Chair 3 | Equatorial | Axial | +2.8 |

| Twist-Boat | - | - | +5.9 |

Stereochemical Influence: The specific (2R,3R) stereochemistry dictates the relative orientation of the phenyl and carboxylic acid groups. Computational studies can quantify the energetic differences between various diastereomers, explaining why certain stereochemical arrangements are favored. This is critical for understanding stereoselective syntheses of such molecules.

Theoretical Insights into Chiral Recognition and Selectivity

The chirality of this compound makes it a candidate for chiral recognition by other molecules, such as enzymes or chiral stationary phases in chromatography. Computational modeling can provide a molecular-level understanding of these interactions.

Modeling Host-Guest Complexes: To study chiral recognition, a model of the complex between this compound (the guest) and a chiral host (e.g., a cyclodextrin (B1172386) or a protein binding pocket) would be constructed. The geometry of this complex would be optimized using computational methods, often a combination of molecular mechanics (for initial sampling) and DFT (for final refinement). nih.govnih.gov

Interaction Energy Analysis: The strength of the interaction between the host and each enantiomer of a guest molecule can be calculated. A significant difference in interaction energy between the (2R,3R) enantiomer and its counterpart with a given chiral selector would indicate effective chiral recognition. The nature of the interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, can be analyzed to understand the origin of the selectivity. rsc.org

A hypothetical comparison of interaction energies for the two enantiomers with a chiral selector is shown below.

| Enantiomer | Interaction Energy (kcal/mol) | Key Interactions |

| This compound | -12.5 | Hydrogen bonding, π-π stacking |

| (2S,3S)-3-Phenyloxane-2-carboxylic acid | -9.8 | Weaker hydrogen bonding, steric repulsion |

These theoretical insights are invaluable for the rational design of chiral separation methods and for understanding the interactions of this molecule in a biological context.

Future Perspectives in Research on 2r,3r 3 Phenyloxane 2 Carboxylic Acid

Exploration of Emerging Synthetic Methodologies for Oxane Carboxylic Acids

The precise stereochemical configuration of (2R,3R)-3-Phenyloxane-2-carboxylic acid presents a significant synthetic challenge. Future research will likely focus on moving beyond traditional, multi-step syntheses to more elegant and efficient catalytic enantioselective methods.

Key areas of exploration will include:

Organocatalysis : The use of small organic molecules as catalysts offers a greener and often more robust alternative to metal-based catalysts. Research into proline-based catalysts or other chiral amines and acids could unlock new pathways for the asymmetric construction of the oxane ring.

Ring-Opening and Cyclization Strategies : Innovative strategies involving the stereoselective ring-opening of precursor molecules like epoxides or oxetanes, followed by intramolecular cyclization, could provide new avenues to the oxane core. rsc.org For instance, methods analogous to the enantioselective synthesis of oxetanes from 1,3-diols could be adapted for the six-membered oxane ring. acs.org

Isomerization Control : Recent studies have highlighted the potential for unexpected isomerization of similar oxetane-carboxylic acids under certain conditions. nih.govacs.org Future synthetic methodologies must therefore carefully consider reaction and storage conditions to prevent the loss of stereochemical integrity and ensure the stability of the final product. A deeper understanding of these isomerization pathways could also be exploited beneficially in synthesis. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Asymmetric Metal Catalysis | High enantioselectivity, high turnover numbers, broad substrate scope. | Catalyst cost, potential for metal contamination, sensitivity to air/moisture. |

| Organocatalysis | Lower toxicity, stability, availability of catalysts, operational simplicity. | Lower reaction rates, higher catalyst loading may be required. |

| Stereoselective Cyclization | Access to complex structures from simple precursors. | Precise control of multiple stereocenters, potential for side reactions. |

| Enzymatic/Biocatalytic Routes | High stereospecificity, mild reaction conditions, environmentally benign. | Enzyme availability and stability, limited substrate scope. |

Potential for Novel Applications in Materials Science via Synthetic Routes

The unique structural features of this compound—a rigid heterocyclic ring, a chiral backbone, and functional groups (carboxylic acid and phenyl ring) suitable for modification—make it an intriguing building block for novel materials.

Future research could explore its incorporation into advanced polymers and coatings:

Chiral Polymers : The carboxylic acid group can be readily converted into an ester or amide, allowing the molecule to be used as a monomer in polymerization reactions. This could lead to the creation of stereoregular polymers with unique properties, such as chiral recognition capabilities for separation science or as components in asymmetric catalysis.

Advanced Coatings : By derivatizing the core structure with functional groups like siloxanes, it may be possible to create novel coatings. For example, combining the hydrophilicity of a polyether with the durability of a siloxane can yield materials with a wide range of applications, including antifouling or anti-biocorrosion coatings. mdpi.com The rigid oxane structure could impart enhanced thermal stability and mechanical strength to these materials.

Functional Materials : The phenyl group can be functionalized to tune the electronic and photophysical properties of the molecule. This opens the door to applications in optoelectronics or as sensors, similar to how phenazine (B1670421) derivatives are used. rsc.org The defined three-dimensional structure of the oxane ring could serve as a scaffold, analogous to adamantane, for creating complex molecules for medicinal or material chemistry applications. researchgate.net

Integration with Advanced Spectroscopic and Analytical Techniques

Unambiguously confirming the absolute and relative stereochemistry of molecules like this compound is critical. While standard techniques like NMR and mass spectrometry are essential, future research will benefit from the integration of more advanced methods to provide a complete picture of its three-dimensional structure and behavior.

Chiral Chromatography : High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases will remain crucial for separating enantiomers and diastereomers and assessing enantiomeric purity. wikipedia.org

Vibrational Optical Activity (VOA) : Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide detailed information about the stereochemistry of chiral molecules in solution. These experimental methods, when combined with quantum chemical calculations like Density Functional Theory (DFT), can provide definitive assignment of the absolute configuration.

Advanced NMR Spectroscopy : Two-dimensional NMR techniques (COSY, NOESY) will continue to be vital for establishing the relative stereochemistry (cis/trans relationships) of substituents on the oxane ring. msu.edu

Computational Modeling : DFT calculations are becoming indispensable for predicting the spectroscopic properties (NMR, IR, VCD) of different stereoisomers. researchgate.net By comparing calculated spectra with experimental data, researchers can confidently identify the correct structure. This is particularly useful for complex molecules where empirical interpretation of spectra can be ambiguous.

Table 2: Advanced Analytical Techniques for Chiral Analysis

| Technique | Information Provided | Complementary Method |

| Chiral HPLC/SFC | Separation of stereoisomers, determination of enantiomeric excess. | Mass Spectrometry |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | DFT Calculations |

| Raman Optical Activity (ROA) | Absolute configuration, conformational analysis. | DFT Calculations |

| 2D NMR (NOESY) | Relative stereochemistry, through-space proton proximities. | Molecular Modeling |

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

In line with the global push for environmental responsibility, future research on this compound will increasingly adopt the principles of green chemistry. mdpi.com The goal is to develop synthetic and derivatization processes that are safer, more efficient, and produce less waste. novartis.comnih.gov

Key green chemistry strategies to be explored include:

Benign Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO₂, ionic liquids, or bio-derived solvents like glycerol (B35011) and polyethylene (B3416737) glycols (PEGs) can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net

Catalytic Reagents : Shifting from stoichiometric reagents to catalytic ones improves atom economy and reduces waste. The use of recyclable heterogeneous catalysts (e.g., catalysts supported on silica (B1680970) or polymers) or biocatalysts (enzymes) will be a major focus. researchgate.net

Energy Efficiency : Microwave-assisted synthesis and ultrasonication are powerful techniques that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. wjpmr.com

Renewable Feedstocks : Long-term research may investigate the synthesis of the oxane ring system from renewable starting materials derived from biomass, moving away from petrochemical sources.

By embracing these green methodologies, the synthesis of this compound and its derivatives can become not only more scientifically advanced but also more environmentally and economically sustainable. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3R)-3-Phenyloxane-2-carboxylic acid, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step pathways, including ring-forming reactions (e.g., cyclization of diols or epoxides) and stereoselective carboxylation. For example, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to control the (2R,3R) configuration. Modifying reaction solvents (e.g., polar aprotic vs. non-polar) and temperatures can alter reaction kinetics, favoring specific diastereomers. Post-synthetic purification via chiral HPLC or crystallization is critical to isolate the desired enantiomer .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELXL refinement (using Olex2 or similar software) can resolve bond lengths and angles, confirming the (2R,3R) configuration. Complementary techniques include optical rotation measurements and chiral derivatization followed by NMR analysis (e.g., Mosher’s esters) .

Q. What biological assays are suitable for studying the bioactivity of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or calorimetric) can assess interactions with target enzymes like oxidoreductases or hydrolases. For neuroprotective studies, primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) are treated with the compound, followed by viability assays (MTT or LDH release). Comparative analysis with analogs (e.g., 3-hydroxypipecolic acid) helps identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies may arise from flawed crystallographic refinement or misassignment of NMR signals. To resolve this:

- Re-analyze X-ray data using Flack’s x parameter (superior to Rogers’s η for near-centrosymmetric structures) to validate enantiopurity .

- Perform computational modeling (DFT or molecular dynamics) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

- Methodological Answer :

- Use chiral stationary phases (CSPs) in preparative HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), for high-resolution separation.

- Incorporate enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to selectively hydrolyze undesired enantiomers.

- Introduce protecting groups (e.g., Boc or Cbz) at the amine or hydroxyl positions to minimize racemization during carboxylation .

Q. How does the tetrahydropyran ring conformation influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chair conformation of the tetrahydropyran ring positions substituents axially or equatorially, affecting steric accessibility. For example:

- Equatorial placement of the phenyl group reduces steric hindrance during SN2 reactions.

- Axial carboxylic acid groups may hydrogen-bond with solvents, altering reaction kinetics. Computational tools (e.g., Gaussian) can model transition states to predict regioselectivity .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer : Challenges include twinning, weak diffraction, and disorder in the phenyl ring. Solutions:

- Collect high-resolution data (≤1.0 Å) at synchrotron facilities.

- Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning.

- Apply restraints to anisotropic displacement parameters for disordered moieties .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent modification : Replace the phenyl group with electron-withdrawing groups (e.g., -Cl) to enhance enzyme binding.

- Ring expansion : Substitute the oxane ring with a morpholine scaffold to improve solubility.

- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.